Purpurin is a natural product found in Rubia argyi, Rubia wallichiana, and other organisms with data available.
See also: Rubia tinctorum root (part of).
Purpurin
CAS No.: 81-54-9
Cat. No.: VC21092178
Molecular Formula: C14H8O5
Molecular Weight: 256.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81-54-9 |
---|---|
Molecular Formula | C14H8O5 |
Molecular Weight | 256.21 g/mol |
IUPAC Name | 1,2,4-trihydroxyanthracene-9,10-dione |
Standard InChI | InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H |
Standard InChI Key | BBNQQADTFFCFGB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Melting Point | 259.0 °C |
Introduction
Chemical Properties and Structure
Purpurin is formally derived from 9,10-anthraquinone by the replacement of three hydrogen atoms with hydroxyl (OH) groups at positions C-1, C-2, and C-4 . This specific arrangement of hydroxyl groups contributes significantly to its biological activities.
Physical and Chemical Characteristics
Table 1 provides a comprehensive overview of the physical and chemical properties of purpurin:
Property | Value |
---|---|
Chemical Formula | C₁₄H₈O₅ |
Molecular Weight | 256.21 g/mol |
CAS Number | 81-54-9 |
Melting Point | 253-256°C (lit.) |
Boiling Point | 359.45°C (rough estimate) |
Density | 1.659 g/cm³ |
Physical Appearance | Brown-red to brown powder |
Refractive Index | 1.4825 (estimate) |
Flash Point | 113°C |
Water Solubility | 6.405 mg/L (25°C) |
Solubility | DMSO (Slightly), Methanol (Slightly, Heated) |
LogP | 4.600 (est) |
pKa | 7.05±0.20 (Predicted) |
Maximum Absorption Wavelength | 480 nm (MeOH), 515 nm, 521 nm (2nd) |
The compound forms orange-red needles that melt at approximately 259°C. It appears red when dissolved in ethanol and yellow when dissolved in alkalis in boiling water. Unlike its related compound alizarin, purpurin can be dissolved by boiling in a solution of aluminum sulfate, from which it can be precipitated by acid – a property that can be used to separate these two dyes .
Natural Sources and Historical Uses
Purpurin occurs naturally in the roots of the madder plant (Rubia tinctorum), together with alizarin (1,2-dihydroxyanthraquinone). The plant root actually contains colorless glycosides of these dyes .
Historical Significance
The use of madder root for dyeing cloth dates back to at least 1500 BC. Purpurin and alizarin were first isolated from madder root by Pierre Robiquet and Colin, two French chemists, in 1826. The compounds were later identified as anthracene derivatives by Gräbe and Liebermann in 1868 .
Pharmacological Activities
Recent scientific investigations have revealed numerous pharmacological properties of purpurin, positioning it as a compound with significant therapeutic potential.
Antioxidant Properties
The robust antioxidant nature of purpurin is responsible for many of its pharmacological effects. Its potent free radical scavenging ability has been demonstrated in multiple studies . The antioxidant activity of purpurin is attributed to its phenolic hydroxyl groups, which can donate electrons to neutralize free radicals.
Research has shown that purpurin exerts its antioxidant effects by:
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Scavenging reactive oxygen species (ROS)
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Reducing oxidative stress in cellular systems
Anti-inflammatory Effects
Purpurin demonstrates significant anti-inflammatory activity primarily through reducing oxidative stress, which is fundamental for targeting diseases involving endoplasmic reticulum and mitochondrial stress .
A 2023 study showed that purpurin effectively treats inflammation by:
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Reducing pro-inflammatory cytokines (IL-6, TNF-α, IL-1β)
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Increasing anti-inflammatory cytokines (IL-10)
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Reducing MMP3 (Matrix Metalloproteinase-3) content in animal models
These findings suggest purpurin may have potential applications in treating inflammatory conditions such as rheumatoid arthritis. Research using adjuvant-induced arthritis rat models indicated that purpurin improved joint injury and regulated the level of FOXP3 and CD4+/CD8+ T cells .
Anticancer Properties
Purpurin exhibits promising anticancer activity through several mechanisms:
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Photosensitization: When exposed to UV light, purpurin produces target-specific ROS-dependent apoptosis in cancer cells .
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Direct cytotoxicity: Purpurin has been shown to inhibit the proliferation of mammalian cancer cells, though at higher concentrations than those required for its antibacterial effects .
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Dual action potential: Interestingly, purpurin demonstrates both cell-killing and cell-survival properties depending on external conditions and cellular context .
Recent research has explored the potential of purpurin and its derivatives, particularly purpurin-18, in photodynamic therapy (PDT) for cancer treatment. Purpurin-18 has demonstrated enhanced photodynamic activity against various cancer cell lines and animal models .
Antimicrobial Activity
Purpurin exhibits significant antimicrobial properties against various pathogens:
Antibacterial Activity
A 2021 study demonstrated that purpurin inhibits bacterial cytokinesis through perturbation of FtsZ assembly . Key findings include:
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Concentration-dependent inhibition of bacterial growth
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Induction of bacterial cell filamentation
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Inhibition of Z-ring localization at the midcell
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Binding to FtsZ with a dissociation constant of 11 µM
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Reduction of GTP hydrolysis by binding near the nucleotide-binding site of FtsZ
These results suggest purpurin could serve as a lead molecule for developing novel antibacterial agents.
Antifungal Activity
Purpurin has also demonstrated antifungal activity, particularly against Candida species. It has been shown to:
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Suppress Candida albicans biofilm formation
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Inhibit hyphal development
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Trigger caspase-independent apoptosis in Candida dubliniensis biofilms
Neuromodulatory Effects
Purpurin exhibits several neuromodulatory properties that make it a promising candidate for treating neurological disorders:
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Blood-brain barrier penetration: Purpurin can cross the blood-brain barrier, enabling it to exert effects directly on neural tissues .
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Neuroprotective effects: Research has demonstrated that purpurin provides neuroprotection through its antioxidant properties and other mechanisms .
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Specific neurological applications:
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Selective inhibition of monoamine oxidase A (MAO-A): Purpurin acts as a MAO-A inhibitor with a Ki value of 0.422 μM, suggesting potential applications in treating depression and related disorders .
Cardioprotective Effects
A recent 2025 study has revealed significant cardioprotective effects of purpurin, particularly against myocardial infarction in rats . Key findings include:
Effects on Cardiac Function Markers
Purpurin treatment significantly normalized cardiac function markers, including:
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Creatine kinase (CK)
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Alanine transaminase (ALT)
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Aspartate transaminase (AST)
Effects on Cardiac ATPases and Electrolytes
Table 2: Effects of Purpurin on Cardiac ATPases in Isoproterenol-Induced Myocardial Infarction Rats
ATPase Type | Control | Isoproterenol | Purpurin 25 mg | Purpurin 50 mg |
---|---|---|---|---|
Na⁺/K⁺ ATPase (units/mg protein) | 5.8 ± 0.06 | 2.2 ± 0.05 | 3.4 ± 0.08 | 5.1 ± 0.02 |
Mg²⁺ ATPase (units/mg protein) | 4.8 ± 0.08 | 2.9 ± 0.03 | 3.0 ± 0.04 | 3.8 ± 0.01 |
Ca²⁺ ATPase (units/mg protein) | 3.4 ± 0.07 | 0.7 ± 0.01 | 1.5 ± 0.08 | 2.6 ± 0.06 |
Purpurin pretreatment significantly increased the levels of all three ATPases in a dose-dependent manner. It also regulated electrolyte balance by increasing potassium levels while decreasing sodium and calcium levels in cardiac tissue .
Anti-inflammatory Effects in Cardiac Tissue
Purpurin demonstrated potent anti-inflammatory effects in cardiac tissue by decreasing proinflammatory cytokines, thereby preventing cardiac tissue damage .
Therapeutic Applications and Current Research
Current research explores several promising therapeutic applications for purpurin:
Antibacterial Drug Development
Purpurin's ability to inhibit bacterial cell division by targeting FtsZ makes it a promising lead for developing novel antibacterial drugs, particularly against resistant bacteria .
Anti-rheumatoid Arthritis Treatment
Studies have demonstrated purpurin's effectiveness in treating adjuvant-induced arthritis in rats, suggesting potential applications in rheumatoid arthritis therapy .
Cancer Therapy
Researchers are investigating purpurin and derivatives, particularly purpurin-18, for:
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Photodynamic therapy (PDT)
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Photothermal therapy (PTT)
Purpurin-18 has been incorporated into various delivery systems such as nanoparticles, nanofibers, micelles, liposomes, and polymers to improve its physicochemical properties, stability, bioavailability, and anticancer efficiency .
Neurodegenerative Disorders
Purpurin's ability to cross the blood-brain barrier and its effects on Tau-derived fibrillization suggest potential applications in Alzheimer's disease treatment .
Recent Advancements and Future Directions
Recent research has focused on enhancing purpurin's therapeutic potential through various approaches:
Novel Delivery Systems
Researchers are developing various delivery systems to overcome purpurin's limitations, particularly its poor water solubility and aggregation tendency:
Structural Modifications
Chemical modifications of purpurin are being explored to enhance its:
Combination Therapies
Studies are investigating the synergistic effects of purpurin with other therapeutic agents, particularly for cancer treatment .
Expanded Applications
Research is expanding into new potential applications:
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